molecular formula C11H21NO B12952787 3-Methyl-3-azaspiro[5.5]undecan-9-ol

3-Methyl-3-azaspiro[5.5]undecan-9-ol

Cat. No.: B12952787
M. Wt: 183.29 g/mol
InChI Key: YIKYGSKKSZGAQD-UHFFFAOYSA-N
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Description

3-Methyl-3-azaspiro[5.5]undecan-9-ol is a spirocyclic compound characterized by a unique structural framework that includes a spiro junction between a nitrogen-containing ring and a cyclohexane ring. This compound is of significant interest in various fields of chemistry and pharmacology due to its potential biological activities and structural novelty .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-3-azaspiro[5.5]undecan-9-ol typically involves the construction of the spirocyclic framework through cyclization reactions. One common method is the Prins cyclization reaction, which allows the formation of the spirocyclic scaffold in a single step. This method involves the reaction of an aldehyde with an alkene in the presence of an acid catalyst .

Industrial Production Methods

Industrial production of spirocyclic compounds like this compound often employs scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-3-azaspiro[5.5]undecan-9-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various alcohol derivatives .

Scientific Research Applications

3-Methyl-3-azaspiro[5.5]undecan-9-ol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methyl-3-azaspiro[5.5]undecan-9-ol involves its interaction with specific molecular targets. For instance, it has been identified as an inhibitor of the MmpL3 protein in Mycobacterium tuberculosis, which is crucial for the survival of the bacterium. The compound binds to the protein, disrupting its function and thereby exerting its antimicrobial effects .

Properties

Molecular Formula

C11H21NO

Molecular Weight

183.29 g/mol

IUPAC Name

3-methyl-3-azaspiro[5.5]undecan-9-ol

InChI

InChI=1S/C11H21NO/c1-12-8-6-11(7-9-12)4-2-10(13)3-5-11/h10,13H,2-9H2,1H3

InChI Key

YIKYGSKKSZGAQD-UHFFFAOYSA-N

Canonical SMILES

CN1CCC2(CCC(CC2)O)CC1

Origin of Product

United States

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